molecular formula C27H28N4O5S B2851080 N-[(furan-2-yl)methyl]-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide CAS No. 689771-41-3

N-[(furan-2-yl)methyl]-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide

Cat. No.: B2851080
CAS No.: 689771-41-3
M. Wt: 520.6
InChI Key: LTMRRATUGDENAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(furan-2-yl)methyl]-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C27H28N4O5S and its molecular weight is 520.6. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as Vadadustat or AKB-6548, is the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) . This enzyme plays a crucial role in the degradation of hypoxia-inducible factors (HIFs), which are transcription factors that regulate the expression of genes involved with red blood cell (RBC) production in response to changes in oxygen levels .

Mode of Action

Vadadustat acts as a competitive inhibitor of the HIF-PH enzyme . By inhibiting this enzyme, Vadadustat prevents the degradation of HIFs, thereby stabilizing these transcription factors . This stabilization allows HIFs to regulate the expression of genes involved in RBC production .

Biochemical Pathways

The stabilization of HIFs by Vadadustat leads to an increase in the production of erythropoietin (EPO), a hormone that stimulates the production of RBCs . This mechanism of action is similar to the body’s natural response to lower oxygen availability, such as what occurs at higher altitudes .

Result of Action

The result of Vadadustat’s action is an increase in RBC production, which can improve oxygen delivery throughout the body . This makes Vadadustat a potential treatment for conditions such as anemia related to chronic kidney disease .

Action Environment

The efficacy and stability of Vadadustat are likely influenced by various environmental factors. It’s worth noting that Vadadustat’s mechanism of action—increasing RBC production in response to lower oxygen levels—is a natural adaptive response to environmental changes, such as those encountered at higher altitudes .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O5S/c1-34-21-7-4-19(5-8-21)17-31-26(33)23-15-20(30-10-13-35-14-11-30)6-9-24(23)29-27(31)37-18-25(32)28-16-22-3-2-12-36-22/h2-9,12,15H,10-11,13-14,16-18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMRRATUGDENAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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